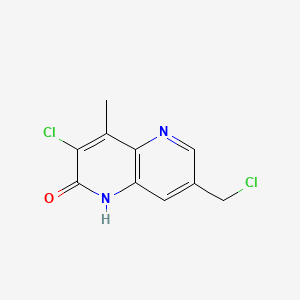
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that contains nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one typically involves the chlorination of precursor compounds. One common method involves the use of chloramine-T as a chlorinating reagent under neat conditions at room temperature . This method is advantageous due to its simplicity, environmental friendliness, and the absence of metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the chlorination process using chloramine-T makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound.
Applications De Recherche Scientifique
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or activation of their biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups
Propriétés
Formule moléculaire |
C10H8Cl2N2O |
|---|---|
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
3-chloro-7-(chloromethyl)-4-methyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-5-8(12)10(15)14-7-2-6(3-11)4-13-9(5)7/h2,4H,3H2,1H3,(H,14,15) |
Clé InChI |
PVJZFFAKSKFCHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC2=C1N=CC(=C2)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


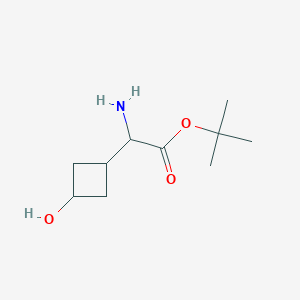
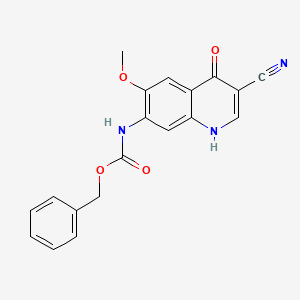
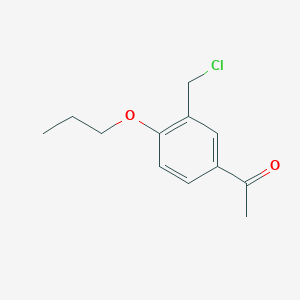
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)

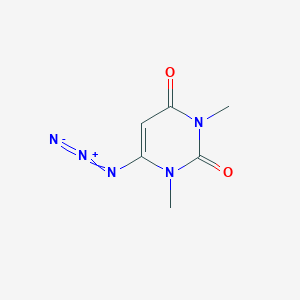

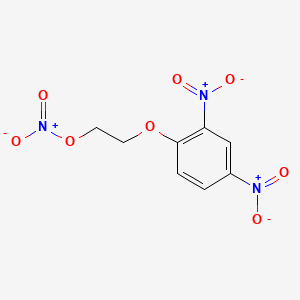
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
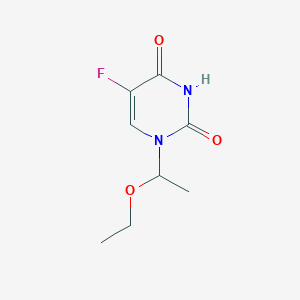
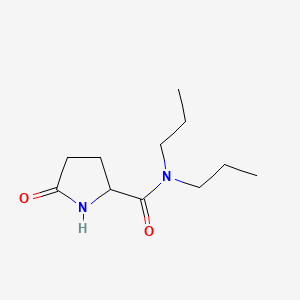
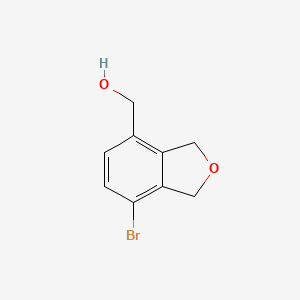

![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
